2-(4-bromophenoxy)-N-cyclopentylpropanamide
Overview
Description
2-(4-Bromophenoxy)-N-cyclopentylpropanamide is an organic compound that features a bromophenyl group attached to a propanamide moiety, with a cyclopentyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-cyclopentylpropanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by the bromination of phenol using bromine in the presence of a solvent like carbon disulfide.
Preparation of 4-bromophenoxy compound: The 4-bromophenol is then reacted with an appropriate alkyl halide to form the 4-bromophenoxy intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N-cyclopentylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
2-(4-Bromophenoxy)-N-cyclopentylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: This compound has a similar bromophenyl group but differs in the presence of an ethanol moiety instead of a propanamide.
4-Bromophenol: A simpler compound with just the bromophenyl group and a hydroxyl group.
Tetrakis(4-bromophenoxy)phthalocyanine: A more complex compound with multiple bromophenoxy groups attached to a phthalocyanine core.
Uniqueness
2-(4-Bromophenoxy)-N-cyclopentylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group adds steric bulk, potentially influencing its interactions with molecular targets and its overall reactivity .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-cyclopentylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10(14(17)16-12-4-2-3-5-12)18-13-8-6-11(15)7-9-13/h6-10,12H,2-5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOORPIJMNLRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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